![molecular formula C13H14ClNO3 B1473143 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid CAS No. 2097952-43-5](/img/structure/B1473143.png)
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Description
The compound “1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride” is a laboratory chemical with an empirical formula of C11H10Cl2N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Benzyl chlorides, which could be a precursor to your compound, can be synthesized through the chlorination of benzylic alcohols .
Molecular Structure Analysis
While specific structural analysis for your compound is not available, studies on similar compounds such as N-alkylbenzimidazole silver (I) complexes and piperidine-based 2H chromen-2-one derivatives have been conducted .
Chemical Reactions Analysis
Benzyl cyanide, a compound with a similar benzyl group, is used as a starting material in the synthesis of various compounds including fungicides, fragrances, antibiotics, and other pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(3-Chlorobenzyl)piperazine”, include a density of 1.1±0.1 g/cm3, boiling point of 303.7±27.0 °C at 760 mmHg, and a molecular weight of 210.703 Da .
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-4-1-3-9(7-10)8-15-11(13(17)18)5-2-6-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBFICIPNPHTBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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